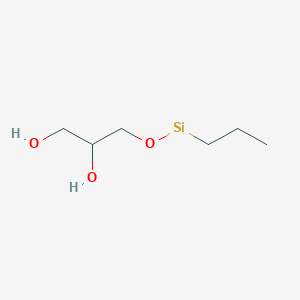
CID 57061328
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Propylsilyl)oxy]propane-1,2-diol is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a propylsilyl group attached to a propane-1,2-diol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Propylsilyl)oxy]propane-1,2-diol typically involves the reaction of propane-1,2-diol with a propylsilylating agent. One common method is the reaction of propane-1,2-diol with propylchlorosilane in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of 3-[(Propylsilyl)oxy]propane-1,2-diol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using distillation or chromatography techniques to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Propylsilyl)oxy]propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-[(Propylsilyl)oxy]propane-1,2-diol can yield aldehydes or ketones, while reduction can produce primary or secondary alcohols .
Wissenschaftliche Forschungsanwendungen
3-[(Propylsilyl)oxy]propane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Wirkmechanismus
The mechanism by which 3-[(Propylsilyl)oxy]propane-1,2-diol exerts its effects involves its interaction with specific molecular targets. The silyl group can interact with various enzymes and receptors, modulating their activity. The compound can also participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Benzyloxy-1,2-propanediol: Similar in structure but with a benzyloxy group instead of a propylsilyl group.
3-(2-Ethylhexyloxy)propane-1,2-diol: Contains an ethylhexyloxy group, differing in the alkyl chain length and branching
Uniqueness
3-[(Propylsilyl)oxy]propane-1,2-diol is unique due to the presence of the propylsilyl group, which imparts distinct chemical properties such as increased hydrophobicity and stability. This makes it particularly useful in applications where these properties are desirable .
Eigenschaften
Molekularformel |
C6H14O3Si |
|---|---|
Molekulargewicht |
162.26 g/mol |
InChI |
InChI=1S/C6H14O3Si/c1-2-3-10-9-5-6(8)4-7/h6-8H,2-5H2,1H3 |
InChI-Schlüssel |
GKEJIYRMWLFTSS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC[Si]OCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



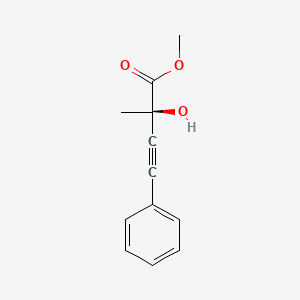
![Silane, bis[2,6-bis(trifluoromethyl)phenyl]difluoro-](/img/structure/B12609732.png)
![N-[(Cyclopent-1-en-1-yl)methyl]-N-(prop-2-en-1-yl)butan-1-amine](/img/structure/B12609737.png)

![2,4-Bis[4-(trifluoromethyl)phenyl]thiophene](/img/structure/B12609748.png)
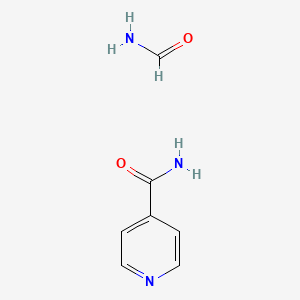
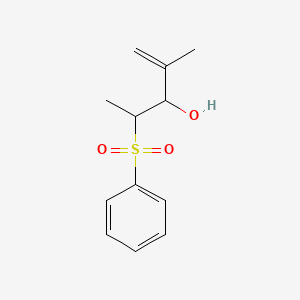
![(2S)-N-(tert-Butyl)-2-{[4-({[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl}amino)piperidin-1-yl]carbonyl}pyrrolidine-1-carboxamide](/img/structure/B12609768.png)

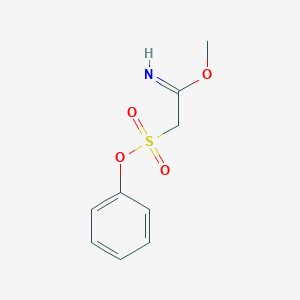
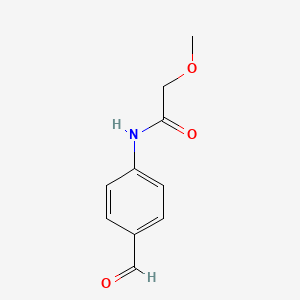
![4-{4-[4-(3-Chloro-4-methoxyphenyl)piperidin-4-yl]phenyl}pyridine](/img/structure/B12609787.png)

